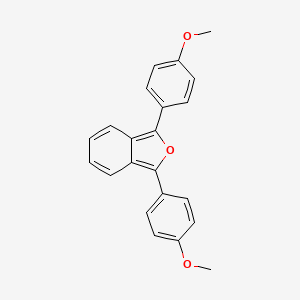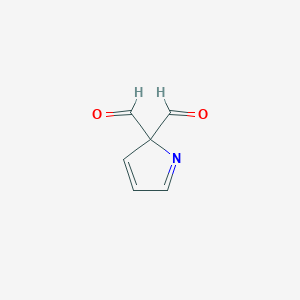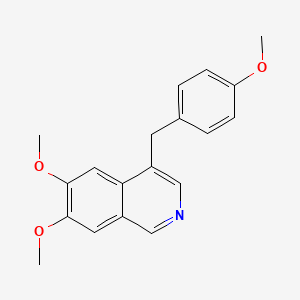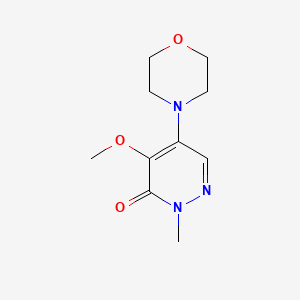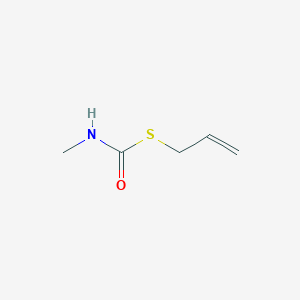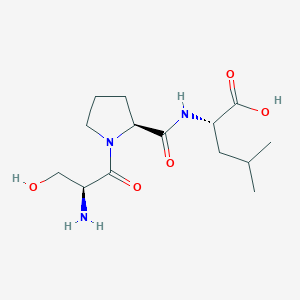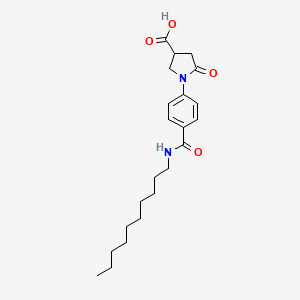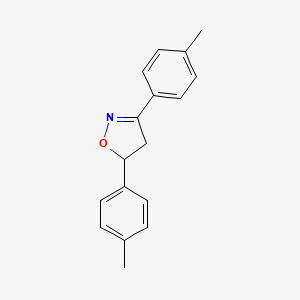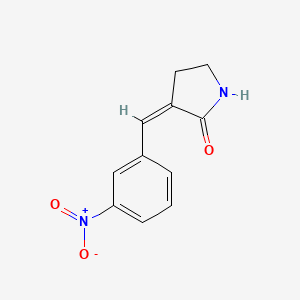![molecular formula C20H21NO2Si B12904830 4-Methoxy-12-(trimethylsilyl)isoindolo[2,1-b]isoquinolin-5(7H)-one CAS No. 646029-41-6](/img/structure/B12904830.png)
4-Methoxy-12-(trimethylsilyl)isoindolo[2,1-b]isoquinolin-5(7H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-12-(trimethylsilyl)isoindolo[2,1-b]isoquinolin-5(7H)-one is a complex organic compound belonging to the class of isoindoloisoquinolines
Métodos De Preparación
The synthesis of 4-Methoxy-12-(trimethylsilyl)isoindolo[2,1-b]isoquinolin-5(7H)-one typically involves multi-step reactions. One common method includes the aerobic copper-catalyzed [3+2] annulation reaction of diarylamines with indoles . This method offers a practical route for diverse and atom-economic synthesis of the desired products. The reaction conditions generally involve the use of copper catalysts under aerobic conditions, which allows for high chemo-selectivity and functional group tolerance .
Análisis De Reacciones Químicas
4-Methoxy-12-(trimethylsilyl)isoindolo[2,1-b]isoquinolin-5(7H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Methoxy-12-(trimethylsilyl)isoindolo[2,1-b]isoquinolin-5(7H)-one has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where isoindoloisoquinolines have shown efficacy.
Industry: The compound is used in the development of advanced materials with specific electronic properties.
Mecanismo De Acción
The mechanism by which 4-Methoxy-12-(trimethylsilyl)isoindolo[2,1-b]isoquinolin-5(7H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction pathways, where the compound influences cellular responses by altering the activity of key proteins.
Comparación Con Compuestos Similares
Similar compounds to 4-Methoxy-12-(trimethylsilyl)isoindolo[2,1-b]isoquinolin-5(7H)-one include other isoindoloisoquinolines such as:
Isoindolo[2,1-b]isoquinoline-5(7H)-one: Lacks the methoxy and trimethylsilyl groups, resulting in different chemical properties.
7-Hydroxyisoindolo[2,1-b]isoquinolin-5(7H)-one:
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
646029-41-6 |
|---|---|
Fórmula molecular |
C20H21NO2Si |
Peso molecular |
335.5 g/mol |
Nombre IUPAC |
4-methoxy-12-trimethylsilyl-7H-isoindolo[2,1-b]isoquinolin-5-one |
InChI |
InChI=1S/C20H21NO2Si/c1-23-16-11-7-10-15-17(16)20(22)21-12-13-8-5-6-9-14(13)18(21)19(15)24(2,3)4/h5-11H,12H2,1-4H3 |
Clave InChI |
QOLAZWAOKUZVDP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1C(=O)N3CC4=CC=CC=C4C3=C2[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


